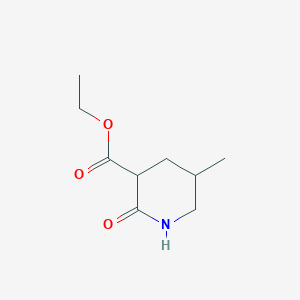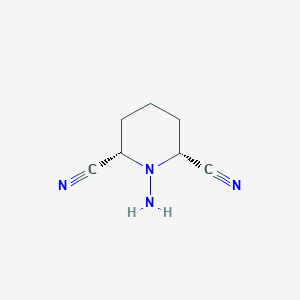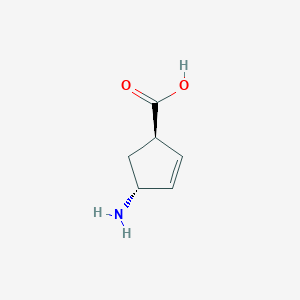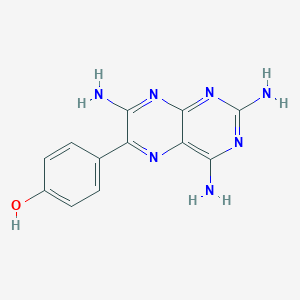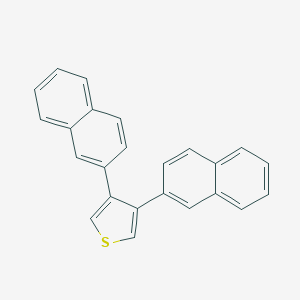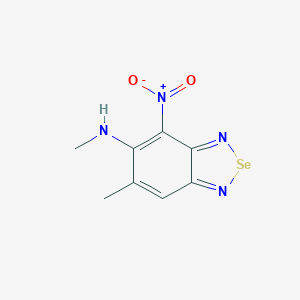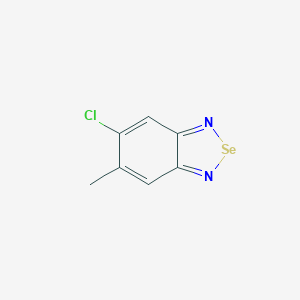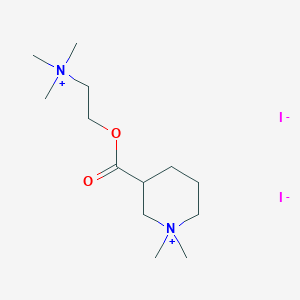
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized using a specific method, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation, which are known to play a role in the development of various diseases. It is also believed to have a direct effect on the central nervous system, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide has a wide range of biochemical and physiological effects. It has been found to increase the levels of various antioxidants in the body, such as glutathione and superoxide dismutase. It has also been found to reduce the levels of inflammatory cytokines and oxidative stress markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide in lab experiments is its wide range of biological activities. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects, which make it a useful compound for studying various diseases. However, one of the main limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide. One direction is to further investigate its potential use in the treatment of various diseases such as Alzheimer's disease and cancer. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, more research is needed to determine the optimal dosage and administration route of this compound for different diseases. Finally, more studies are needed to determine the long-term safety and efficacy of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide.
Métodos De Síntesis
The synthesis of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide involves the reaction of choline iodide with 3-carboxy-1,1-dimethylpiperidinium iodide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Número CAS |
109044-30-6 |
|---|---|
Nombre del producto |
3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide |
Fórmula molecular |
C13H28I2N2O2 |
Peso molecular |
498.18 g/mol |
Nombre IUPAC |
2-(1,1-dimethylpiperidin-1-ium-3-carbonyl)oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C13H28N2O2.2HI/c1-14(2,3)9-10-17-13(16)12-7-6-8-15(4,5)11-12;;/h12H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
Clave InChI |
SPTSCJIEXOMGQM-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
SMILES canónico |
C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Sinónimos |
2-(1,1-dimethyl3,4,5,6-tetrahydro-2H-pyridine-3-carbonyl)oxyethyl-trim ethyl-azanium diiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



